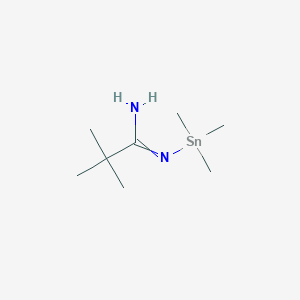
2,2-Dimethyl-N'-(trimethylstannyl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with trimethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or other derivatives.
Reduction Reactions: Reduction of the imidamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like THF or DCM.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous conditions to achieve selective reduction.
Major Products Formed
Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Products include organotin oxides and other oxidized species.
Reduction Reactions: Products include amines and other reduced forms of the original compound.
Scientific Research Applications
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organotin polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide involves the interaction of the trimethylstannyl group with various molecular targets. The organotin moiety can coordinate with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound useful in medicinal chemistry for targeting specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-(trimethylsilyl)propanamide: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
2,2-Dimethyl-N-(trimethylgermyl)propanamide: Contains a trimethylgermyl group, offering different chemical properties.
2,2-Dimethyl-N-(trimethylplumbyl)propanamide: Features a trimethylplumbyl group, providing unique reactivity.
Uniqueness
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications. The organotin moiety enhances its utility in organic synthesis and materials science, distinguishing it from similar compounds with different organometallic groups.
Properties
CAS No. |
65332-15-2 |
|---|---|
Molecular Formula |
C8H20N2Sn |
Molecular Weight |
262.97 g/mol |
IUPAC Name |
2,2-dimethyl-N'-trimethylstannylpropanimidamide |
InChI |
InChI=1S/C5H11N2.3CH3.Sn/c1-5(2,3)4(6)7;;;;/h1-3H3,(H2-,6,7);3*1H3;/q-1;;;;+1 |
InChI Key |
PFNOZYSNTCYXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=N[Sn](C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

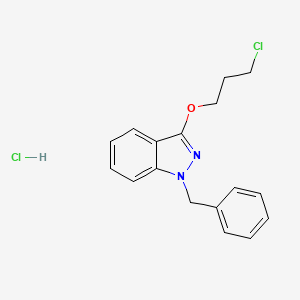
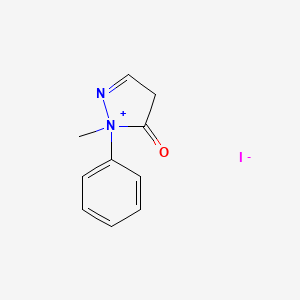
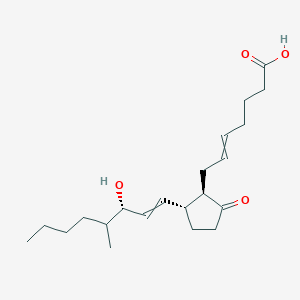
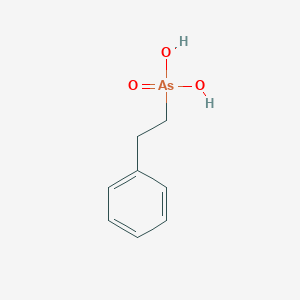
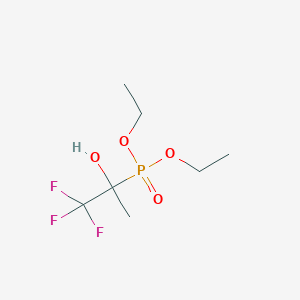
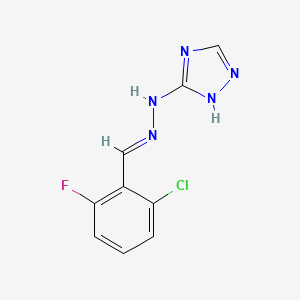
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
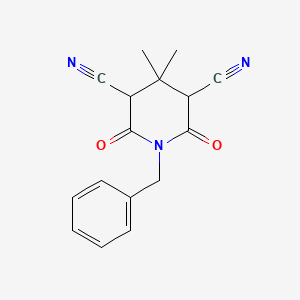
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
